molecular formula C17H17N3O2S3 B10910526 (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10910526
M. Wt: 391.5 g/mol
InChI Key: XKPOZVXXLXOKSV-ZROIWOOFSA-N
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Description

(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure that includes a methoxy group, an imidazole ring, and a thiazolidinone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The methoxy group and the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole or thiazolidinone derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine

Research indicates its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.

Industry

The compound’s unique structure makes it useful in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the imidazole ring and the thiazolidinone core in the same molecule provides a unique combination of biological activities, making it more versatile compared to other compounds with only one of these functional groups.

Properties

Molecular Formula

C17H17N3O2S3

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-5-[[4-methoxy-3-[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17N3O2S3/c1-19-7-6-18-16(19)24-10-12-8-11(4-5-13(12)22-3)9-14-15(21)20(2)17(23)25-14/h4-9H,10H2,1-3H3/b14-9-

InChI Key

XKPOZVXXLXOKSV-ZROIWOOFSA-N

Isomeric SMILES

CN1C=CN=C1SCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C)OC

Canonical SMILES

CN1C=CN=C1SCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)C)OC

Origin of Product

United States

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